

Molecular structure and weight of 6-Chloro-2-methylquinoline-3-carboxylic acid

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Compound of Interest

Compound Name: 6-Chloro-2-methylquinoline-3-carboxylic acid

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An In-Depth Technical Guide to **6-Chloro-2-methylquinoline-3-carboxylic acid**: Structure, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of **6-Chloro-2-methylquinoline-3-carboxylic acid**, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core molecular structure, physicochemical properties, and detailed synthetic pathways. The narrative emphasizes the compound's role as a versatile scaffold in drug discovery, drawing on the broader biological activities of the quinoline nucleus. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the application of this valuable chemical entity.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene ring and a pyridine ring, is a cornerstone in the development of therapeutic agents.^{[1][2]} Compounds incorporating this scaffold have demonstrated a vast spectrum of biological and pharmaceutical activities, including anticancer, antimalarial, anti-inflammatory, antibacterial, and antifungal properties.^{[1][3]} The versatility of the quinoline nucleus allows for extensive functionalization, enabling chemists to modulate

pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects.^[4] **6-Chloro-2-methylquinoline-3-carboxylic acid** is a prime example of a functionalized quinoline derivative that serves as both a biologically active molecule and a critical intermediate for more complex drug candidates.

Molecular Profile of 6-Chloro-2-methylquinoline-3-carboxylic acid

A thorough understanding of the molecular structure and physicochemical properties is fundamental to leveraging any compound in a research and development setting.

Molecular Structure

The formal IUPAC name for this compound is **6-chloro-2-methylquinoline-3-carboxylic acid**. Its structure consists of a quinoline core with three key substituents that dictate its chemical reactivity and biological function:

- A chloro group at the C6 position.
- A methyl group at the C2 position.
- A carboxylic acid group at the C3 position.

The presence of the electron-withdrawing chloro group and the carboxylic acid, combined with the methyl group, creates a unique electronic and steric profile that is central to its utility.

Physicochemical Properties

The key identifying and physical properties of **6-Chloro-2-methylquinoline-3-carboxylic acid** are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₁ H ₈ ClNO ₂	[5]
Molecular Weight	221.64 g/mol	[5]
CAS Number	92513-40-1	[5]
Appearance	Solid	
InChI Key	BXNOWQXNZZNEJV-UHFFFAOYSA-N	
SMILES	Clc1cc2c(nc(c(c2)C(=O)O)C)c1	

Synthesis and Characterization

The synthesis of quinoline derivatives can be achieved through several classic organic reactions. The selection of a synthetic route is often guided by the availability of starting materials, desired yield, and scalability.

Synthetic Strategy: The Doebner-von Miller Reaction

A common and effective method for synthesizing quinoline-3-carboxylic acids is the Doebner-von Miller reaction, which involves the condensation of an aniline, an α,β -unsaturated carbonyl compound (or its precursors), and pyruvic acid. For the target molecule, a logical approach involves the reaction of 4-chloroaniline with an appropriate β -ketoester and an aldehyde, followed by cyclization and oxidation.

The causality behind this choice lies in its efficiency for creating the substituted quinoline core in a convergent manner. The reaction proceeds through the formation of a Schiff base, followed by a Michael addition and subsequent cyclization and aromatization, providing a robust pathway to the desired scaffold.

Experimental Protocol: Synthesis via Modified Friedländer Annulation

This protocol outlines a plausible laboratory-scale synthesis adapted from established methods for similar quinoline derivatives. The Friedländer synthesis, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α -methylene group, provides a direct route.

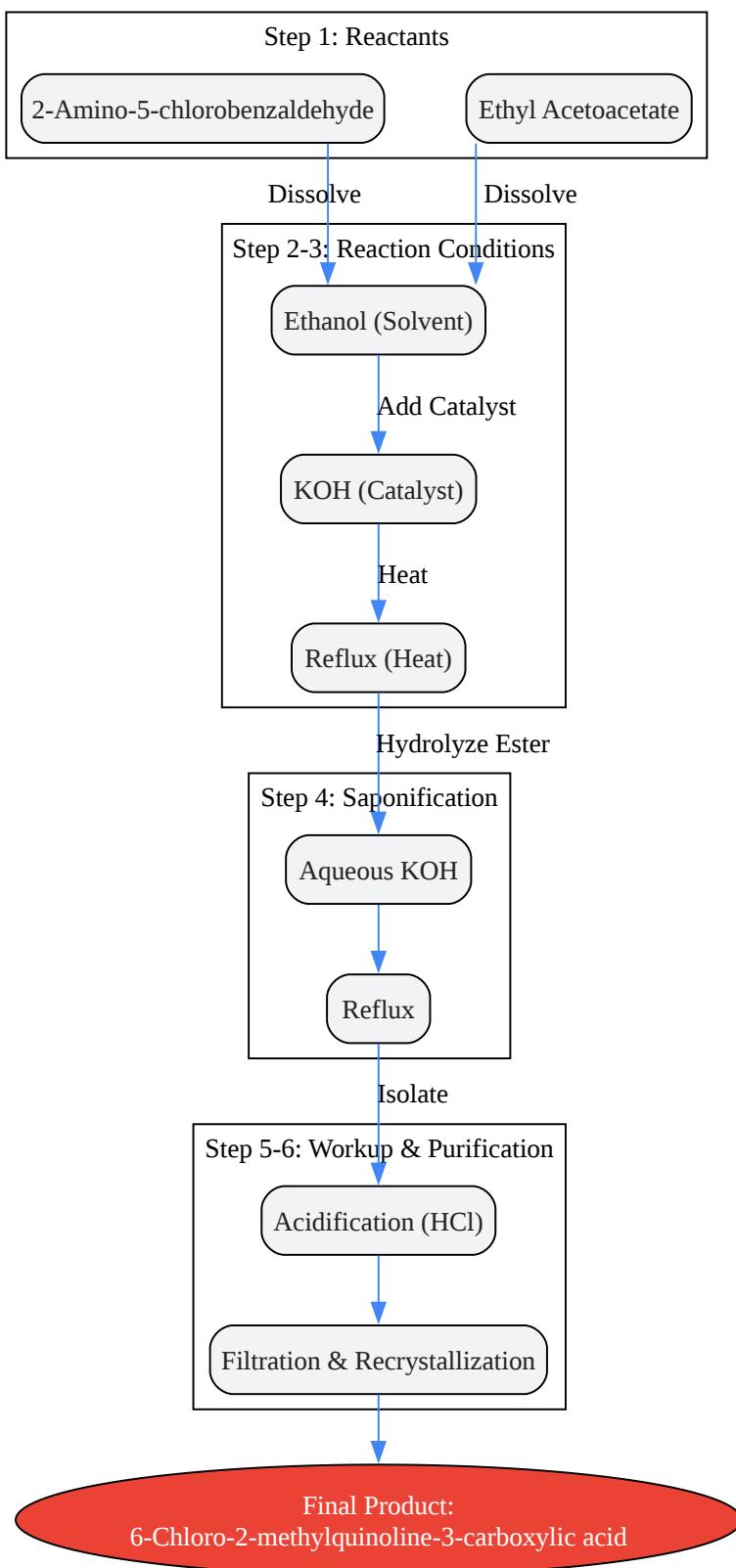
Materials:

- 2-Amino-5-chlorobenzaldehyde
- Ethyl acetoacetate
- Potassium hydroxide (KOH)
- Ethanol
- Hydrochloric acid (HCl)

Step-by-Step Procedure:

- Condensation: In a round-bottom flask, dissolve 2-amino-5-chlorobenzaldehyde (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in ethanol.
- Base Catalysis: Add a catalytic amount of potassium hydroxide to the mixture. The base facilitates the initial aldol-type condensation between the carbonyl of the aldehyde and the α -methylene of the ethyl acetoacetate.
- Cyclization & Dehydration: Reflux the mixture for 4-6 hours. During this time, the intermediate undergoes an intramolecular cyclization followed by dehydration to form the quinoline ring system, yielding ethyl 6-chloro-2-methylquinoline-3-carboxylate.
- Saponification: After cooling the reaction mixture to room temperature, add an aqueous solution of potassium hydroxide (2-3 equivalents) and reflux for another 2-3 hours to hydrolyze the ester to the corresponding carboxylic acid.
- Acidification & Isolation: Cool the mixture and pour it into ice-cold water. Acidify with dilute hydrochloric acid until a precipitate forms (typically pH 3-4).

- Purification: Filter the crude solid product, wash with cold water to remove inorganic salts, and dry. Recrystallize from a suitable solvent like ethanol or acetic acid to obtain pure **6-Chloro-2-methylquinoline-3-carboxylic acid**.

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Caption: Workflow for the synthesis of **6-Chloro-2-methylquinoline-3-carboxylic acid**.

Spectroscopic Validation

Structural confirmation of the synthesized product is achieved through standard spectroscopic methods.

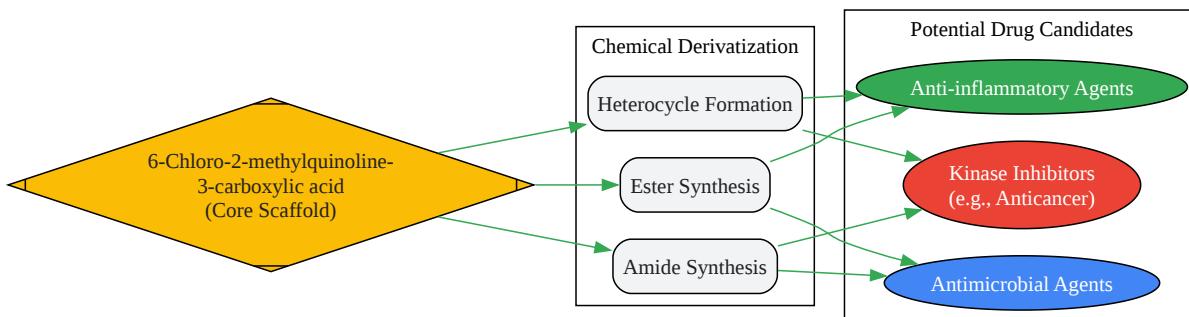
- ^1H NMR: Expected signals would include aromatic protons on the quinoline core, a singlet for the C2-methyl group, and a broad singlet for the carboxylic acid proton.
- ^{13}C NMR: The spectrum would show characteristic peaks for the quaternary carbons of the quinoline ring, the methyl carbon, the carboxyl carbon, and the carbons bearing protons.
- FT-IR: Key absorption bands would be observed for the O-H stretch of the carboxylic acid (broad, $\sim 2500\text{-}3300\text{ cm}^{-1}$), the C=O stretch ($\sim 1700\text{ cm}^{-1}$), and C=C/C=N stretches in the aromatic region ($\sim 1500\text{-}1600\text{ cm}^{-1}$).
- Mass Spectrometry: The mass spectrum would show a molecular ion peak (M^+) corresponding to the molecular weight (221.64), with a characteristic $\text{M}+2$ peak at approximately a 1:3 ratio due to the ^{37}Cl isotope.

Core Applications in Drug Development

The true value of **6-Chloro-2-methylquinoline-3-carboxylic acid** for scientists lies in its potential as a building block for novel therapeutics.

A Versatile Pharmacophore and Intermediate

Quinoline-3-carboxylic acid derivatives are recognized as important pharmacophores. For instance, various derivatives have been investigated as inhibitors of protein kinase CK2, a target implicated in cancer development.^[6] The core structure of **6-Chloro-2-methylquinoline-3-carboxylic acid** provides an ideal starting point for generating a library of compounds for screening. The carboxylic acid group serves as a versatile chemical handle for derivatization, allowing for the synthesis of amides, esters, and other functional groups to explore structure-activity relationships (SAR).



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Caption: Role as a central scaffold for developing diverse drug candidates.

Handling and Safety

As a laboratory chemical, **6-Chloro-2-methylquinoline-3-carboxylic acid** must be handled with appropriate care.

- Hazard Classification: The compound is classified as Acute Toxicity, Oral, Category 4.
- Hazard Statement: H302: Harmful if swallowed.
- Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

Conclusion

6-Chloro-2-methylquinoline-3-carboxylic acid is more than just a chemical compound; it is a gateway to therapeutic innovation. Its well-defined structure, accessible synthesis, and versatile chemical handles make it an invaluable tool for medicinal chemists. By serving as a foundational scaffold, it enables the exploration of new chemical space and the development of

next-generation drug candidates targeting a wide array of diseases, from cancer to infectious agents. This guide provides the technical foundation necessary for researchers to confidently incorporate this potent building block into their drug discovery programs.

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